molecular formula C15H17NO3 B2626281 3-(4-ethoxyphenyl)-3-(1H-pyrrol-1-yl)propanoic acid CAS No. 900015-37-4

3-(4-ethoxyphenyl)-3-(1H-pyrrol-1-yl)propanoic acid

Cat. No. B2626281
M. Wt: 259.305
InChI Key: LZFNXBDCCKQAOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethoxyphenyl)-3-(1H-pyrrol-1-yl)propanoic acid, also known as EPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. EPPA is a pyrrole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Modification and Application in Polymer Chemistry

Poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels, modified through condensation reactions with various amine compounds including aromatic amines, demonstrate increased thermal stability and promising biological activities, suggesting potential for medical applications (Aly & El-Mohdy, 2015). This functional modification can provide a pathway for creating specialized polymers with tailored properties for specific uses in healthcare and material sciences.

Organic Synthesis and Chemical Characterization

The detailed chemical synthesis and structural elucidation of complex pyrrole derivatives highlight the diversity of organic synthesis techniques and the importance of such compounds in medicinal chemistry and materials science. For example, the synthesis of 3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid and its regioisomers showcases the nuanced approach needed to create specific molecular architectures, which can be fundamental for the development of new drugs or materials with unique properties (Kumarasinghe, Hruby, & Nichol, 2009).

Material Science and Engineering

The utilization of 3-(4-ethoxyphenyl)-3-(1H-pyrrol-1-yl)propanoic acid derivatives in the synthesis of novel compounds, such as in the creation of electrochromic devices or as part of a process to enhance polymer properties, underscores the compound's versatility. For instance, the development of an alcohol-soluble n-type conjugated polyelectrolyte for use as an electron transport layer in solar cells illustrates the application of such molecules in improving renewable energy technologies (Hu et al., 2015).

Medicinal Chemistry Applications

In the realm of drug development, compounds related to 3-(4-ethoxyphenyl)-3-(1H-pyrrol-1-yl)propanoic acid have been investigated for their potential as therapeutic agents. The discovery and optimization of molecules targeting specific biological receptors demonstrate the critical role of such chemical entities in creating new treatments for diseases, as seen in the development of inhibitors for integrin receptors, which are implicated in various pathological conditions (Procopiou et al., 2018).

properties

IUPAC Name

3-(4-ethoxyphenyl)-3-pyrrol-1-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-2-19-13-7-5-12(6-8-13)14(11-15(17)18)16-9-3-4-10-16/h3-10,14H,2,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFNXBDCCKQAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)O)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-ethoxyphenyl)-3-(1H-pyrrol-1-yl)propanoic acid

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